molecular formula C6H11NO3 B13991569 1-(Hydroxyamino)cyclopentanecarboxylic acid CAS No. 2627-43-2

1-(Hydroxyamino)cyclopentanecarboxylic acid

Cat. No.: B13991569
CAS No.: 2627-43-2
M. Wt: 145.16 g/mol
InChI Key: KHRQWWQCHLFRSE-UHFFFAOYSA-N
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Description

1-(Hydroxyamino)cyclopentanecarboxylic acid is an organic compound characterized by a cyclopentane ring substituted with a hydroxyamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Hydroxyamino)cyclopentanecarboxylic acid can be synthesized through several methods. One common approach involves the hydroxylation of cyclopentanecarboxylic acid derivatives. This process typically employs strong oxidizing agents such as potassium permanganate or chromic acid to introduce the hydroxyamino group. Another method involves the reaction of cyclopentanone with hydroxylamine, followed by carboxylation to introduce the carboxylic acid group.

Industrial Production Methods: Industrial production of this compound often utilizes catalytic processes to enhance yield and efficiency. Palladium-catalyzed reactions are commonly employed, where cyclopentene undergoes hydrocarboxylation in the presence of carbon monoxide and water to form the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-(Hydroxyamino)cyclopentanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyamino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form cyclopentanecarboxylic acid derivatives with different functional groups.

    Substitution: The hydroxyamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Cyclopentanecarboxylic acid derivatives.

    Substitution: Various substituted cyclopentanecarboxylic acid derivatives.

Scientific Research Applications

1-(Hydroxyamino)cyclopentanecarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Hydroxyamino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The hydroxyamino group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to therapeutic effects such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

1-(Hydroxyamino)cyclopentanecarboxylic acid can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of a hydroxyamino group and a carboxylic acid group, which imparts distinct chemical and biological properties.

Properties

CAS No.

2627-43-2

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

1-(hydroxyamino)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C6H11NO3/c8-5(9)6(7-10)3-1-2-4-6/h7,10H,1-4H2,(H,8,9)

InChI Key

KHRQWWQCHLFRSE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C(=O)O)NO

Origin of Product

United States

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